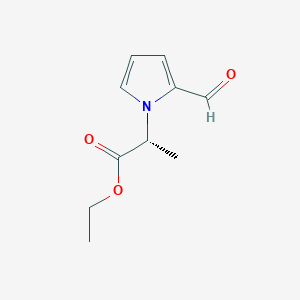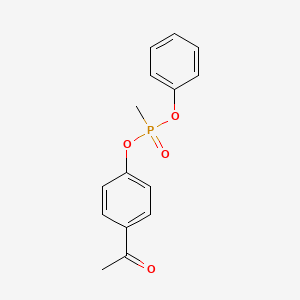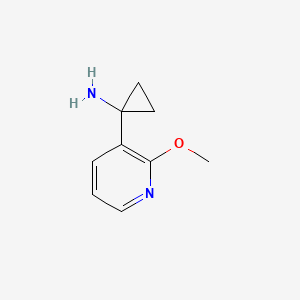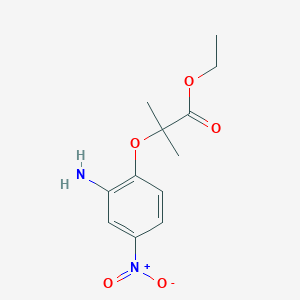![molecular formula C21H16Cl3IS B12625071 3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl CAS No. 918645-13-3](/img/structure/B12625071.png)
3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl typically involves multiple steps, including halogenation and sulfanyl group introduction. One common method involves the reaction of 3-chloro-4-(3-iodopropyl)phenyl sulfide with 3,5-dichlorobiphenyl under specific conditions to achieve the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalytic hydrogenation and other advanced techniques can help in achieving higher yields and reducing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in polymer production.
3,3’-Dichlorobiphenyl-4,4’-diamine: Used in various industrial applications.
Uniqueness
This detailed article provides a comprehensive overview of 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
918645-13-3 |
|---|---|
Molekularformel |
C21H16Cl3IS |
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
1,3-dichloro-5-[4-[3-chloro-4-(3-iodopropyl)phenyl]sulfanylphenyl]benzene |
InChI |
InChI=1S/C21H16Cl3IS/c22-17-10-16(11-18(23)12-17)14-3-6-19(7-4-14)26-20-8-5-15(2-1-9-25)21(24)13-20/h3-8,10-13H,1-2,9H2 |
InChI-Schlüssel |
SERWKXHNHVAOQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)SC3=CC(=C(C=C3)CCCI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


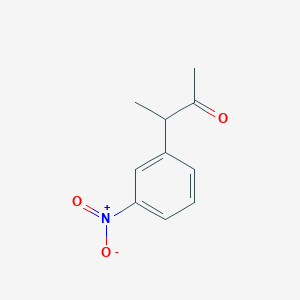
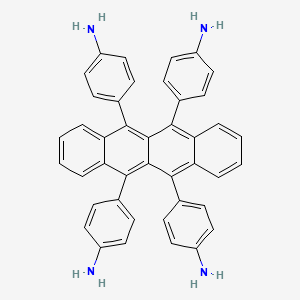
![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
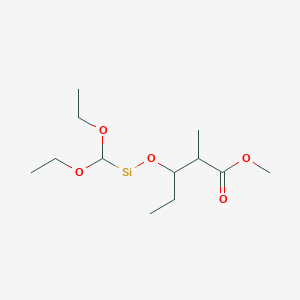
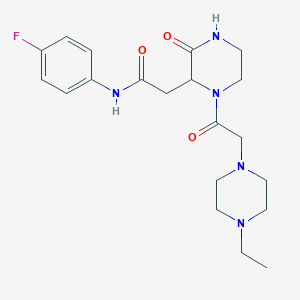
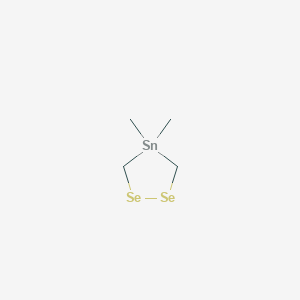

![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

